molecular formula C13H10IN3O3S B254711 N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Cat. No. B254711
M. Wt: 415.21 g/mol
InChI Key: WISABQMMYURREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, commonly known as IBMS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. It is a heterocyclic compound that contains both benzimidazole and sulfonamide moieties, which are known to possess various pharmacological properties.

Mechanism of Action

The exact mechanism of action of IBMS is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and topoisomerase, which are involved in cancer cell proliferation and survival. Additionally, IBMS has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Moreover, IBMS has been found to inhibit the activity of various inflammatory mediators, such as NF-κB and COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
IBMS has been shown to possess various biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, induction of apoptosis, and inhibition of inflammatory mediators. Additionally, IBMS has been found to possess antibacterial and antifungal activity against various pathogens.

Advantages and Limitations for Lab Experiments

One of the major advantages of IBMS is its potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. Additionally, IBMS has been found to possess anti-inflammatory, antibacterial, and antifungal activity, which could have potential therapeutic applications in various diseases. However, one of the limitations of IBMS is its relatively low solubility in water, which could limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on IBMS, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. Additionally, the development of novel drug delivery systems could improve the bioavailability and efficacy of IBMS in vivo.

Synthesis Methods

The synthesis of IBMS can be achieved through a multistep process that involves the reaction of 4-iodoaniline with ethyl 2-aminobenzoate, followed by the cyclization of the resulting intermediate with chlorosulfonic acid and subsequent treatment with sodium hydroxide. The final product is obtained in good yield and high purity.

Scientific Research Applications

IBMS has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, IBMS has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, IBMS has been found to possess antibacterial and antifungal activity against various pathogens.

properties

Product Name

N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Molecular Formula

C13H10IN3O3S

Molecular Weight

415.21 g/mol

IUPAC Name

N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

InChI

InChI=1S/C13H10IN3O3S/c14-8-1-3-9(4-2-8)17-21(19,20)10-5-6-11-12(7-10)16-13(18)15-11/h1-7,17H,(H2,15,16,18)

InChI Key

WISABQMMYURREW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)I

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)I

Origin of Product

United States

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